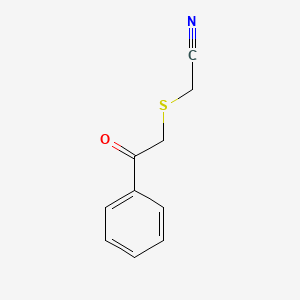

2-Phenacylsulfanylacetonitrile

Description

Overview of Multifunctional Organic Compounds in Contemporary Chemical Research

Multifunctional organic compounds are molecules that possess two or more distinct functional groups within their structure. In contemporary chemical research, these compounds are of immense interest as they offer a platform for the development of materials and molecules with complex, tunable, and often novel properties. nih.govlibretexts.org The presence of multiple reactive centers allows for a wide range of chemical transformations, making them versatile building blocks in organic synthesis. fiveable.me This versatility is harnessed in various scientific and technological fields, including medicine, materials science, and energy. wikipedia.org

The strategic combination of functional groups can lead to emergent properties that are not simply the sum of the individual parts. For instance, fluorescent organic nanoparticles (FONs) can be designed as multifunctional systems that combine light-emitting properties with drug-delivery capabilities and targeting ligands, enabling simultaneous diagnosis and therapy (theranostics). nih.govlibretexts.org Similarly, advanced materials like metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs) derive their utility from the specific arrangement of multifunctional organic linkers. wikipedia.org These materials have applications in gas storage, air purification, water remediation, and catalysis. wikipedia.org The development of such materials requires a multidisciplinary approach, combining synthesis, characterization, and theoretical modeling to understand and optimize their functions. nih.govlibretexts.org

Significance of Nitrile, Sulfide, and Ketone Functional Group Chemistry in Organic Synthesis

Nitrile (Cyano) Group: The nitrile, or cyano, group (C≡N) is a cornerstone of modern organic synthesis due to its exceptional versatility. youtube.com The carbon atom of the nitrile group is electrophilic, making it susceptible to attack by nucleophiles. libretexts.orgfiveable.me This reactivity allows nitriles to be transformed into a variety of other important functional groups, including primary amines (via reduction), carboxylic acids (via hydrolysis), and ketones (via reaction with Grignard reagents followed by hydrolysis). libretexts.orgfiveable.menih.gov Furthermore, the nitrile group can act as a directing group in C-H bond functionalization reactions and participate in various cycloaddition reactions to form heterocyclic compounds. youtube.com

Sulfide (Thioether) Group: Organosulfur compounds, particularly sulfides (R-S-R'), are significant in organic synthesis and medicinal chemistry. Current time information in Bangalore, IN. The sulfur atom in a sulfide is a soft nucleophile and can react with electrophiles. It can also be oxidized to form sulfoxides and sulfones, which are themselves important functional groups with distinct reactivities. Current time information in Bangalore, IN. The Pummerer reaction, for example, transforms sulfoxides into α-substituted sulfides, which are useful synthetic intermediates. organic-chemistry.org Traditional synthesis of sulfides often involves the reaction of thiols with alkyl halides, though newer, odorless methods are being developed to avoid the malodorous nature of thiols. Current time information in Bangalore, IN.

Ketone Group: The ketone functional group consists of a carbonyl (C=O) group bonded to two carbon atoms. nih.govnih.gov The carbonyl carbon is electrophilic, making it a prime site for nucleophilic addition reactions, a fundamental process for forming new carbon-carbon bonds. Ketones are more stable and less reactive than the related aldehydes but still participate in a wide array of transformations. They can be reduced to secondary alcohols, and their α-protons are acidic enough to be removed by a base, forming enolates. These enolates are powerful nucleophiles used in crucial bond-forming reactions like aldol condensations and alkylations. nih.gov The presence of the ketone group makes a molecule an essential intermediate for building more complex molecular architectures.

Positioning of 2-Phenacylsulfanylacetonitrile within the Landscape of Synthetic Organic Chemistry

This compound is a trifunctional organic molecule that incorporates a ketone, a sulfide, and a nitrile group. Its structure can be described as an α-keto sulfide that is further functionalized with a nitrile group on the sulfur-adjacent methyl group. This unique combination of functional groups makes it a highly versatile building block in synthetic organic chemistry.

The molecule belongs to the class of α-functionalized ketones, which are valuable precursors in many synthetic pathways. Specifically, it is an example of a β-keto sulfide, a structural motif found in various synthetically useful compounds. Traditional synthesis of β-keto sulfides often involves the reaction of α-haloketones with thiols or sulfenyl halides with enolates. organic-chemistry.org In the case of this compound, a plausible synthetic route is the nucleophilic substitution of an α-haloacetophenone, such as 2-bromoacetophenone, with a sulfur nucleophile bearing a cyanomethyl group.

The positioning of the three functional groups relative to each other dictates the compound's reactivity. The methylene bridge between the sulfide and nitrile groups is activated by both, making its protons potentially acidic and a site for further functionalization. The molecule can be envisioned as a precursor for the synthesis of complex heterocyclic compounds, such as thiophenes, thiazoles, or pyrimidines, by leveraging the reactivity of its multiple functional sites. For instance, the ketone could react with a dinucleophile, or the nitrile could participate in cycloaddition reactions. The sulfide moiety could be oxidized to a sulfoxide or sulfone, further diversifying its synthetic potential.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C9H7NOS | PubChem |

| Molecular Weight | 177.23 g/mol | PubChem (Computed) |

| XLogP3 | 1.9 | PubChem (Computed) |

| Hydrogen Bond Donor Count | 0 | PubChem (Computed) |

| Hydrogen Bond Acceptor Count | 2 | PubChem (Computed) |

| Rotatable Bond Count | 3 | PubChem (Computed) |

Note: The properties listed are computed by PubChem (CID 855361) and have not been experimentally verified.

Historical Trajectory and Evolution of Related Organosulfur and Cyano-Containing Compounds in Academic Inquiry

The story of organic chemistry began around 1780 when chemists started classifying substances based on their origin: "organic" from living organisms and "inorganic" from mineral sources. This division was reinforced by the "vital force theory," proposed by Jöns Jacob Berzelius in 1815, which posited that a special force within living things was necessary to create organic compounds. This theory was famously challenged in 1828 when Friedrich Wöhler synthesized urea, an organic compound, from the inorganic salt ammonium cyanate. This breakthrough opened the door to the laboratory synthesis of organic molecules and redefined organic chemistry as the chemistry of carbon compounds.

The academic inquiry into organosulfur compounds has a rich history dating back to the 19th century. These compounds were instrumental in the development of the "type theory," which sought to classify organic compounds based on their structural similarities to simple inorganic molecules like water or hydrogen sulfide. nih.gov Thiols (mercaptans) and sulfides (thioethers) were recognized early on as sulfur analogs of alcohols and ethers, respectively. nih.gov The study of naturally occurring organosulfur compounds, such as those found in garlic, provided early examples of the unique properties and structures of these molecules. nih.gov

The study of cyano-containing compounds, or nitriles, also has deep historical roots. The cyanide group was central to Wöhler's synthesis of urea from ammonium cyanate. Initially, nitriles were often considered as derivatives of hydrogen cyanide. youtube.com Over time, their synthetic value became increasingly apparent. The ability to hydrolyze nitriles to carboxylic acids and reduce them to amines established them as crucial intermediates for interconverting functional groups. youtube.com In the 20th and 21st centuries, the role of nitriles has expanded dramatically, with their use in metal-catalyzed cross-coupling reactions, as directing groups, and in the synthesis of advanced materials and pharmaceuticals. youtube.com The coordination chemistry of organonitriles to metal centers, for instance, has been studied for decades and is crucial for understanding their role in catalysis.

Propriétés

Numéro CAS |

80737-85-5 |

|---|---|

Formule moléculaire |

C10H9NOS |

Poids moléculaire |

191.25 g/mol |

Nom IUPAC |

2-phenacylsulfanylacetonitrile |

InChI |

InChI=1S/C10H9NOS/c11-6-7-13-8-10(12)9-4-2-1-3-5-9/h1-5H,7-8H2 |

Clé InChI |

ZXNWVZRDLOLZFL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)CSCC#N |

Origine du produit |

United States |

Synthetic Methodologies for 2-phenacylsulfanylacetonitrile

Optimization of Reaction Parameters in 2-Phenacylsulfanylacetonitrile Synthesis.

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent is a critical factor in the synthesis of this compound, as it can significantly influence reaction rates and product yields. The properties of different solvents, ranging from non-polar to highly polar, can strongly affect the product composition. novapublishers.com For the nucleophilic substitution reactions typically employed in this synthesis, polar aprotic solvents are often favored.

Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile can accelerate the reaction by effectively solvating the cation of the reacting salt while leaving the nucleophilic anion relatively free, thus enhancing its reactivity. nih.gov In contrast, polar protic solvents, such as water or alcohols, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon center, which can slow down the reaction rate. nih.gov The selection of an appropriate solvent is therefore a balance between reactant solubility and the stabilization of the transition state. novapublishers.comnih.gov The polarity of the solvent has been shown to be directly related to catalyst activity, with weakly polar solvents sometimes offering better wettability for certain solid carriers. nih.gov

Table 1: Influence of Solvent Polarity on the Synthesis of this compound (Representative Data)

| Solvent | Type | Dielectric Constant (approx.) | Relative Yield (%) |

| n-Hexane | Non-polar | 1.9 | < 10 |

| Dichloromethane | Polar Aprotic | 9.1 | 65 |

| Acetone | Polar Aprotic | 21 | 85 |

| Acetonitrile | Polar Aprotic | 37 | 90 |

| Dimethylformamide (DMF) | Polar Aprotic | 38 | 92 |

| Ethanol | Polar Protic | 24 | 50 |

| Water | Polar Protic | 80 | 35 |

Note: This table presents illustrative data based on general principles of solvent effects on nucleophilic substitution reactions.

Catalytic Systems for Enhanced Yield and Selectivity

Catalysis plays a pivotal role in optimizing the synthesis of this compound, primarily by increasing the reaction rate and improving selectivity, which aligns with green chemistry principles. vapourtec.com For the typical synthesis involving the reaction of a thiol with a halide, a base catalyst is often employed to deprotonate the thiol, generating a more potent thiolate nucleophile. Common bases used for this purpose include organic amines like triethylamine or inorganic bases such as potassium carbonate. vulcanchem.com

Phase-transfer catalysts (PTCs) can also be highly effective, especially in reactions where the reactants are present in two different phases (e.g., a solid-liquid or liquid-liquid system). PTCs, such as quaternary ammonium salts, facilitate the transfer of the nucleophile from the aqueous or solid phase to the organic phase where the reaction occurs, thereby accelerating the reaction.

Advanced catalytic systems are also being explored for similar transformations. These include:

N-Heterocyclic Carbenes (NHCs): NHC-metal complexes, particularly with copper(I), have demonstrated high efficiency in various coupling reactions. beilstein-journals.org

Ionic Liquids (ILs): Ionic liquids can serve as both the solvent and the catalyst, offering advantages like easy separation and potential for recyclability. mdpi.comrsc.org Acidic or basic ILs can be tailored to the specific needs of the reaction. rsc.org

Supported Catalysts: Immobilizing a homogeneous catalyst onto a solid support, such as silica or activated carbon, combines the high activity of the catalyst with the ease of separation and recycling characteristic of heterogeneous catalysts. mdpi.comrsc.org

Table 2: Comparison of Catalytic Systems for this compound Synthesis (Representative Data)

| Catalyst System | Catalyst Type | Reaction Time (hours) | Yield (%) |

| None | Uncatalyzed | 24 | 40 |

| Potassium Carbonate | Base Catalyst | 8 | 85 |

| Triethylamine | Base Catalyst | 6 | 90 |

| Tetrabutylammonium Bromide | Phase-Transfer Catalyst | 4 | 95 |

| [HNMP]⁺HSO₄⁻ | Ionic Liquid | 5 | 92 |

Note: This table contains representative data to illustrate the comparative effectiveness of different catalytic approaches.

Temperature and Pressure Effects on Reaction Kinetics

The kinetics of the synthesis of this compound are significantly influenced by temperature. According to fundamental kinetic theory, increasing the reaction temperature generally provides the molecules with greater kinetic energy, leading to more frequent and energetic collisions. This increases the likelihood that reacting molecules will overcome the activation energy barrier, thus accelerating the reaction rate. researchgate.net Studies on various chemical syntheses show that raising the temperature can substantially reduce the required reaction time. mdpi.com For example, in the synthesis of triphenyl phosphite, increasing the temperature from 120°C to 160°C had a significant effect on the reaction rate. researchgate.net

The effect of pressure on liquid-phase reactions like the synthesis of this compound is generally less pronounced compared to gas-phase reactions, unless a reactant or product is a gas. mdpi.com For most condensed-phase organic reactions, moderate changes in pressure have a negligible impact on the reaction rate. mdpi.com Significant pressure effects are typically observed only in reactions involving a change in the volume of the system, such as some cycloadditions, or under high-pressure synthesis conditions which can alter reaction pathways but are not commonly required for this type of synthesis. mdpi.com

Table 3: Effect of Temperature on Reaction Time and Yield (Representative Data)

| Temperature (°C) | Reaction Time (hours) | Yield (%) |

| 25 (Room Temp.) | 24 | 75 |

| 50 | 8 | 88 |

| 80 | 3 | 92 |

| 100 | 1.5 | 89 (slight decrease due to side reactions) |

Note: This table provides illustrative data based on general principles of chemical kinetics.

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for developing sustainable and environmentally responsible manufacturing processes. wikipedia.org The twelve principles of green chemistry provide a framework for minimizing the environmental impact of chemical production. vapourtec.com

Key applications in this context include:

Safer Solvents and Auxiliaries: The selection of environmentally benign solvents is a cornerstone of green chemistry. matanginicollege.ac.in This involves replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as water, ethanol, or in some cases, supercritical fluids like CO2. wikipedia.orgmatanginicollege.ac.in The use of ionic liquids, which have negligible vapor pressure and can often be recycled, is also a promising green alternative. rsc.org

Catalysis: The use of catalysts is inherently green because it allows reactions to proceed under milder conditions (lower temperature and pressure), reduces energy consumption, and can lead to higher selectivity, which minimizes waste. vapourtec.com Recoverable and reusable catalysts, such as those supported on solid phases, further enhance the green credentials of the process. mdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. vapourtec.com This involves choosing reactions that are addition-based rather than substitution-based where possible, and minimizing the use of protecting groups to avoid extra steps and waste generation. matanginicollege.ac.in

Design for Energy Efficiency: Conducting syntheses at ambient temperature and pressure minimizes energy requirements. vapourtec.com The use of highly efficient catalysts can facilitate this. Additionally, alternative energy sources like microwave irradiation or mechanochemical methods (ball milling) can significantly reduce reaction times and energy consumption compared to conventional heating. rsc.orgmdpi.com

Use of Renewable Feedstocks: While the core aromatic structure of this compound is derived from petroleum feedstocks, green chemistry encourages the exploration of bio-based sources for chemical building blocks where feasible. wikipedia.org

By integrating these principles, the synthesis of this compound can be made more efficient, less hazardous, and more sustainable.

Chemical Reactivity and Mechanistic Investigations of 2-phenacylsulfanylacetonitrile

Reactions Involving the Nitrile Group

The electron-withdrawing nature of the nitrile group polarizes the carbon-nitrogen triple bond, rendering the carbon atom electrophilic and the adjacent methylene protons acidic. This electronic feature is central to its reactivity, enabling a variety of transformations.

Nucleophilic Addition Reactions

The electrophilic carbon of the nitrile group is susceptible to attack by nucleophiles. While specific studies on nucleophilic additions to 2-Phenacylsulfanylacetonitrile are not extensively documented, the general reactivity of nitriles suggests that it can undergo such reactions. For instance, in the presence of a strong acid or base catalyst, water can add across the nitrile to form an amide, which can be further hydrolyzed to a carboxylic acid. Similarly, Grignard reagents or organolithium compounds could add to the nitrile to form ketones after hydrolysis of the intermediate imine.

The active methylene group, positioned between the electron-withdrawing nitrile and the sulfur atom, exhibits enhanced acidity. This allows for deprotonation by a suitable base to form a carbanion. This carbanion can then act as a nucleophile, participating in various carbon-carbon bond-forming reactions. For example, in a reaction analogous to the behavior of (2-oxo-2-phenyl-ethyl sulfanyl)-acetic acid, the active methylene protons of this compound could potentially be abstracted by a base, and the resulting carbanion could react with electrophiles like chalcones in a Michael addition fashion. orientjchem.orgresearchgate.net

Cycloaddition Reactions (e.g., [2+3] and related transformations)

Nitriles are known to participate in cycloaddition reactions, acting as dipolarophiles or components in multicomponent reactions. For instance, in [3+2] cycloaddition reactions, the nitrile group can react with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocyclic rings. A study on the reactions of nitriles bearing an active α-methylene group with 2-pyridylselenyl reagents has shown that diverse cyclization pathways, including [3+2] cycloadditions, can occur. mdpi.com This suggests that this compound could undergo similar transformations to yield selenium-containing heterocyclic scaffolds. The reaction outcome and the specific pathway followed are often dependent on the reaction conditions. mdpi.com

Reduction and Derivatization Pathways

The nitrile group of this compound can be reduced to a primary amine, a valuable functional group transformation in organic synthesis. This reduction can be achieved using various reducing agents.

| Reducing Agent | Product | General Conditions |

| Lithium Aluminum Hydride (LiAlH₄) | 2-Phenacylsulfanyl-ethylamine | Anhydrous ether or THF, followed by aqueous workup |

| Catalytic Hydrogenation (H₂/cat.) | 2-Phenacylsulfanyl-ethylamine | Metal catalyst (e.g., Pd, Pt, Ni), elevated pressure and temperature |

| Sodium Borohydride (NaBH₄)/CoCl₂ | 2-Phenacylsulfanyl-ethylamine | Methanol or ethanol as solvent |

| This table represents generally expected outcomes for nitrile reduction and is not based on specific experimental data for this compound. |

Reactions Involving the Sulfide Linkage

The sulfur atom in the sulfide linkage of this compound possesses lone pairs of electrons, making it nucleophilic and susceptible to oxidation.

Oxidation to Sulfoxides and Sulfones

The sulfide can be selectively oxidized to either a sulfoxide or a sulfone, depending on the oxidant and the reaction conditions. These oxidized products have distinct chemical properties and are often used as intermediates in further synthetic transformations.

| Oxidizing Agent | Product | Typical Conditions |

| Hydrogen Peroxide (H₂O₂) | 2-Phenacylsulfinylacetonitrile (Sulfoxide) | Acetic acid, room temperature |

| Meta-chloroperoxybenzoic acid (m-CPBA) | 2-Phenacylsulfinylacetonitrile (Sulfoxide) | 1 equivalent, dichloromethane (DCM), low temperature (e.g., 0 °C) |

| Meta-chloroperoxybenzoic acid (m-CPBA) | 2-Phenacylsulfonylacetonitrile (Sulfone) | >2 equivalents, dichloromethane (DCM), room temperature or gentle heating |

| Potassium Permanganate (KMnO₄) | 2-Phenacylsulfonylacetonitrile (Sulfone) | Acetic acid, heating |

| This table illustrates common conditions for sulfide oxidation and the expected products for this compound. |

The oxidation state of the sulfur atom significantly influences the reactivity of the adjacent methylene group. The electron-withdrawing capacity of the sulfoxide and, to an even greater extent, the sulfone group increases the acidity of the α-protons, making them more readily removable by a base.

S-Alkylation and Sulfonium Ylide Formation

The nucleophilic nature of the sulfide allows it to react with alkyl halides in an S-alkylation reaction to form a sulfonium salt. This reaction is a key step in the formation of sulfonium ylides.

The resulting sulfonium salt can be deprotonated at the carbon adjacent to the positively charged sulfur atom using a strong base (e.g., sodium hydride, n-butyllithium) to generate a sulfonium ylide. This ylide is a versatile reactive intermediate in organic synthesis.

Sulfonium ylides are known to react with carbonyl compounds, such as aldehydes and ketones, to form epoxides in a reaction known as the Corey-Chaykovsky reaction. It is plausible that a sulfonium ylide derived from this compound could undergo similar transformations.

C-S Bond Cleavage and Rearrangement Reactions

The carbon-sulfur (C-S) bond is generally stable; however, its cleavage can be induced under specific conditions, often mediated by transition metals or photoredox catalysis. While specific studies detailing the C-S bond cleavage of this compound are not extensively documented in the surveyed literature, the principles of C-S bond activation are well-established for related thioethers. Such reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. sapub.org

Rearrangement reactions involve the migration of an atom or group within a molecule, often leading to a more stable isomeric structure. cutm.ac.inchemicalbook.com For sulfur-containing compounds, rearrangements such as the Stevens or Sommelet-Hauser rearrangements are known, which typically proceed through a sulfur ylide intermediate. ijpsjournal.com The formation of such an ylide from this compound, for example by deprotonation of the methylene carbon alpha to the sulfur and subsequent reaction, could hypothetically initiate a 1,2-rearrangement (Stevens) or a ekb.egresearchgate.net-sigmatropic rearrangement (Sommelet-Hauser). However, specific examples of these rearrangements for this compound have not been detailed in available research.

Reactivity of the Phenacyl Moiety

The phenacyl group, consisting of a carbonyl group attached to a methylene group and a phenyl ring, is a hub of reactivity within the molecule.

The molecule possesses two sets of protons on carbons alpha to electron-withdrawing groups, making them acidic and capable of forming carbanions or enolates under basic conditions. The methylene protons situated between the carbonyl group and the sulfur atom are particularly acidic due to the electron-withdrawing nature of the adjacent ketone. Deprotonation at this site yields a resonance-stabilized enolate. This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

A key application of this enolate chemistry is in alkylation reactions. Treatment of this compound with a suitable base followed by an alkyl halide would lead to the introduction of an alkyl group at the carbon alpha to the carbonyl.

Table 1: Potential Alkylation Reaction of this compound

| Reactant 1 | Base | Reactant 2 (Electrophile) | Product | Reaction Type |

| This compound | NaH / LDA | R-X (e.g., CH₃I) | 2-(1-Phenyl-1-oxo-2-propanyl)sulfanylacetonitrile | Alkylation |

The electrophilic carbon of the carbonyl group is a prime target for nucleophiles. researchgate.net This allows for two major classes of reactions: reduction and nucleophilic addition.

Carbonyl Reduction: The ketone functionality can be readily reduced to a secondary alcohol. Common reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can achieve this transformation, converting the carbonyl group into a hydroxyl group. researchgate.netwikipedia.org This reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon. researchgate.net The resulting product is 2-((1-hydroxy-1-phenylethyl)sulfanyl)acetonitrile.

Nucleophilic Addition: Organometallic reagents, such as Grignard reagents (R-MgX) or organolithium compounds (R-Li), can add to the carbonyl carbon. imp.kiev.ua This reaction creates a new carbon-carbon bond and, after an acidic workup, yields a tertiary alcohol. The stereochemistry of these additions can be influenced by the existing structure, potentially leading to diastereomeric products if a new stereocenter is formed. researchgate.net

Table 2: Representative Nucleophilic Addition and Reduction Reactions of the Phenacyl Carbonyl

| Starting Material | Reagent(s) | Product | Reaction Type |

| This compound | 1. NaBH₄2. H₂O (workup) | 2-((1-Hydroxy-1-phenylethyl)sulfanyl)acetonitrile | Carbonyl Reduction |

| This compound | 1. CH₃MgBr (Grignard)2. H₃O⁺ (workup) | 2-((1-Hydroxy-1-phenyl-1-ethyl)sulfanyl)acetonitrile | Nucleophilic Addition |

The phenyl ring of the phenacyl group can undergo electrophilic aromatic substitution. The acyl group (-C(O)R) attached to the ring is an electron-withdrawing group and acts as a deactivating, meta-director. wikipedia.org Therefore, electrophiles will preferentially add to the meta-position of the phenyl ring. Standard electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄), halogenation (using Br₂/FeBr₃), and sulfonation (using fuming H₂SO₄) are expected to yield the corresponding meta-substituted derivatives. pharmaguideline.comchemrxiv.org

Inter-Functional Group Reactivity and Tandem Processes

The proximity of multiple reactive centers in this compound allows for tandem or cascade reactions, where multiple bonds are formed in a single synthetic operation without isolating intermediates. mdpi.com These processes are highly efficient for building complex molecular architectures, particularly heterocycles.

Intramolecular reactions are particularly important for this molecule, leading to the formation of valuable heterocyclic systems like thiophenes and thiazoles.

Gewald-Type Thiophene Synthesis: The Gewald reaction is a classic method for synthesizing 2-aminothiophenes from a ketone, an α-cyanoester (or other active methylene nitrile), and elemental sulfur. This compound contains both the ketone and the active methylene nitrile components within the same molecule. This structure is primed for an intramolecular Gewald-type cyclization. Under basic conditions, a Knoevenagel-type condensation can occur between the ketone's enolate and the nitrile group. This is followed by a cyclization involving the sulfur atom and subsequent tautomerization/aromatization to yield a highly substituted aminothiophene. wikipedia.org This process represents an efficient pathway to construct a thiophene ring fused with other cyclic structures or bearing specific substituents.

Hantzsch-Type Thiazole Synthesis: The Hantzsch thiazole synthesis traditionally involves the condensation of an α-haloketone with a thioamide. cutm.ac.inekb.eg A variation of this synthesis can be envisioned for this compound. The molecule itself can be seen as an α-thioketone. Reaction with a nitrogen source, such as ammonia or a primary amine, could initiate a cyclocondensation reaction. The reaction would likely proceed via the formation of an imine at the carbonyl carbon, followed by nucleophilic attack from the sulfur atom onto the imine carbon or an equivalent pathway, ultimately leading to the formation of a 2,4-disubstituted thiazole ring after dehydration. sapub.org

Table 3: Plausible Intramolecular Cyclization Reactions

| Starting Material | Reagent(s) / Conditions | Plausible Product | Reaction Type / Heterocycle Formed |

| This compound | Base (e.g., Morpholine) | 2-Amino-3-benzoyl-thiophene derivative (intramolecular) | Gewald-type / Thiophene |

| This compound | NH₃ or R-NH₂, Acid catalyst | 4-Phenyl-2-(cyanomethyl)thiazole derivative | Hantzsch-type / Thiazole |

Cascade and Domino Sequences

Cascade reactions, also referred to as domino or tandem reactions, are highly efficient chemical processes where multiple bond-forming events occur in a single operation without isolating intermediates. dntb.gov.ua These sequences lead to a rapid increase in molecular complexity from simple starting materials, aligning with the principles of green and sustainable chemistry by reducing steps, solvent use, and waste generation. researchgate.netbaranlab.org

The molecular architecture of this compound, which features a ketone, a nitrile group, and an active methylene group positioned between them (a β-ketonitrile structure), makes it an excellent theoretical candidate for participating in cascade reactions. researchgate.netnih.gov This structural motif is known to be a versatile precursor in various multicomponent reactions for synthesizing heterocyclic compounds. dntb.gov.uanih.gov

For instance, β-ketonitriles are key starting materials in well-established domino reactions such as:

The Gewald Aminothiophene Synthesis: This reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to form polysubstituted 2-aminothiophenes. vulcanchem.comacs.org Given that this compound contains both the ketone and activated nitrile functionalities, it could potentially undergo an intramolecular or participate in an intermolecular version of this reaction to yield complex thiophene derivatives.

The Hantzsch Pyridine Synthesis: This classic multicomponent reaction combines an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia to produce dihydropyridines, which can be oxidized to pyridines. nih.govrsc.org Analogs of this compound, such as other β-ketonitriles, are known to serve as the β-ketoester equivalent in Hantzsch-type reactions. nih.gov

Despite the high potential of this compound to engage in such elegant and efficient transformations, a detailed search of the scientific literature did not yield specific examples or detailed research findings of cascade or domino sequences starting from this particular compound. Research in this area has focused more broadly on other β-ketonitrile derivatives. researchgate.netnih.gov

Kinetic and Thermodynamic Characterization of Key Reactions

The study of reaction kinetics provides insight into the rate of a chemical transformation and the factors that influence it, while thermodynamics describes the energy differences between reactants and products, determining the position of chemical equilibrium. msu.edu A complete understanding of a chemical reaction requires characterization of both its kinetic and thermodynamic parameters, which can reveal whether a reaction is under kinetic control (where the major product is the one that is formed fastest) or thermodynamic control (where the major product is the most stable one). msu.eduacademie-sciences.fr

Key parameters determined in such studies include:

Rate Constants (k): Quantify the speed of a reaction.

Activation Energy (Ea): The minimum energy required to initiate the reaction.

Enthalpy of Activation (ΔH‡): The change in heat content in going from reactants to the transition state.

Entropy of Activation (ΔS‡): The change in disorder in going from reactants to the transition state.

A thorough review of published scientific literature found no specific experimental studies detailing the kinetic or thermodynamic parameters for reactions involving this compound. Consequently, no data table of such findings can be presented. General principles of kinetic and thermodynamic analysis are well-established and routinely applied to new reactions, but have not yet been publicly reported for this specific compound. nih.govbeilstein-journals.org

Computational Mechanistic Studies

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, complementing experimental work by providing detailed insights into transient structures and reaction energy profiles that are often difficult or impossible to observe directly. baranlab.orgacs.org Using methods like Density Functional Theory (DFT), chemists can model molecular structures, rationalize reaction outcomes, and predict reactivity. beilstein-journals.org

For a molecule like this compound, computational studies could elucidate the pathways of its potential cascade reactions, determine the feasibility of different cyclization patterns, and explain the regioselectivity and stereoselectivity of its transformations. However, a specific computational mechanistic study focused solely on this compound has not been identified in the current body of scientific literature. Studies on related compounds, such as other β-ketonitriles or phenacyl sulfides, have been performed, demonstrating the power of these methods.

A cornerstone of computational mechanistic studies is the analysis of transition states. A transition state is a high-energy, transient configuration of atoms that exists along the reaction coordinate between reactants and products. Its structure and energy determine the activation barrier and thus the rate of the reaction. acs.org Computational methods allow for the precise location and characterization of these fleeting structures.

By mapping the intrinsic reaction coordinate (IRC)—the minimum energy path connecting reactants to products via the transition state—chemists can visualize the entire transformation process, observing bond-breaking and bond-forming events as they occur. While such analyses are powerful, no specific transition state calculations or detailed reaction pathway analyses for transformations of this compound are available in the searched literature. Theoretical studies on the fragmentation of phenacyl sulfide have, for example, used DFT to demonstrate a Norrish Type II reaction mechanism, illustrating the type of insights that could be gained for its nitrile derivative.

The energy landscape, or potential energy surface (PES), provides a comprehensive map of the energy of a molecular system as a function of its geometry. beilstein-journals.org By mapping this landscape, researchers can identify all possible intermediates (local energy minima) and the transition states that connect them. beilstein-journals.org This allows for a complete understanding of all possible reaction pathways, their relative energy barriers, and the thermodynamic stability of all species involved.

Generating an energy landscape can help rationalize why a particular product is formed over others and can guide the design of experiments to favor a desired outcome. beilstein-journals.org For complex multi-step processes like cascade reactions, mapping the energy landscape is crucial for a full mechanistic picture. Despite the utility of this approach, a specific energy landscape map for any key transformation involving this compound has not been reported in the reviewed literature.

Derivatives, Analogues, and Structural Modifications of 2-phenacylsulfanylacetonitrile

Synthesis of Structural Analogues

The synthesis of analogues of 2-Phenacylsulfanylacetonitrile can be systematically approached by modifying three key regions of the molecule: the aromatic moiety, the alkyl chain, and the heteroatoms involved in the core structure.

The phenyl ring of the phenacyl group is a prime target for modification. Introducing various substituents onto this ring can significantly alter the electronic properties of the entire molecule. The synthesis of these analogues typically involves the reaction of a substituted phenacyl halide (e.g., phenacyl bromide) with a sulfur nucleophile like mercaptoacetonitrile. researchgate.nett3db.ca This standard SN2 reaction is versatile and accommodates a wide range of functional groups on the aromatic ring. researchgate.net

For instance, analogues bearing electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can be prepared from the corresponding substituted 2-bromoacetophenones. This approach allows for the creation of a library of compounds with systematically varied electronic characteristics. rsc.org The synthesis of 2-aryl thiochromen-4-one derivatives via cross-coupling reactions also highlights methods that could be adapted for creating diverse aryl substitutions. acs.orgacs.org

Table 1: Examples of Synthesized Aromatic Analogues of this compound

| Analogue Name | Substituent on Phenyl Ring | General Synthetic Route |

|---|---|---|

| 2-[(4-Methoxyphenacyl)sulfanyl]acetonitrile | -OCH3 (Electron-Donating) | 2-Bromo-4'-methoxyacetophenone + Mercaptoacetonitrile |

| This compound | -H (Unsubstituted) | 2-Bromoacetophenone + Mercaptoacetonitrile |

| 2-[(4-Chlorophenacyl)sulfanyl]acetonitrile | -Cl (Electron-Withdrawing) | 2-Bromo-4'-chloroacetophenone + Mercaptoacetonitrile |

| 2-[(4-Nitrophenacyl)sulfanyl]acetonitrile | -NO2 (Strong Electron-Withdrawing) | 2-Bromo-4'-nitroacetophenone + Mercaptoacetonitrile |

The length of the alkyl chain separating the thioether and the nitrile group can be altered to study the impact of chain homologation on the molecule's properties. The synthesis of these analogues involves using ω-mercaptoalkanenitriles of varying lengths in the reaction with phenacyl bromide. For example, reacting phenacyl bromide with 3-mercaptopropanenitrile would yield 3-(phenacylsulfanyl)propanenitrile, a homologue with an additional methylene unit.

Studies on other classes of molecules have shown that modifying alkyl chain length significantly affects properties like crystal packing, hydrophobicity, and biological activity. nih.gov This principle is applicable here, where extending the chain could introduce greater conformational flexibility. The synthesis of benzocyclic ketones from ω-(2-iodoaryl)alkanenitriles demonstrates methods for cyclization that could be relevant for constrained analogues. nih.gov

Isosteric replacement involves substituting atoms or groups with others that have similar physical or electronic properties. In this compound, key targets for isosteric replacement include the sulfur atom, the carbonyl group, and the nitrile group.

Thioether to Selenoether: The sulfur atom can be replaced with selenium, its heavier congener in Group 16. The synthesis of the selenium analogue, 2-(Phenacylselanyl)acetonitrile, would typically involve reacting phenacyl bromide with a selenol equivalent. The chemistry of thioethers and selenoethers is similar, though selenoethers can exhibit different bond lengths, angles, and reactivity. nih.govresearchgate.net Studies on related compounds show that selenoether analogues can be readily prepared and offer a different electronic and steric profile compared to their thioether counterparts. researchgate.net

Carbonyl Group Modification: The carbonyl (C=O) group can be replaced with a thiocarbonyl (C=S) to form a thione derivative. This significantly alters the electronics and reactivity at this position.

Nitrile Group Isosteres: The nitrile (-C≡N) group can be replaced with other functionalities like an acetylide (-C≡CH) or various small heterocyclic rings that mimic its size and electronic influence.

Comparative Reactivity Studies of Analogues

The structural modifications detailed above directly impact the reactivity of the resulting analogues. Comparative studies often focus on reactions involving the carbonyl group or the α-protons.

The reactivity of the carbonyl group towards nucleophiles is highly sensitive to the electronic nature of the substituents on the phenacyl aromatic ring. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease its reactivity. msu.edu

Kinetic studies on the reaction of substituted phenacyl bromides with various nucleophiles have shown a clear correlation between the substituent's electronic nature and the reaction rate. researchgate.net A similar trend would be expected for analogues of this compound. For example, the rate of reduction of the ketone to a secondary alcohol would be faster for analogues with EWGs.

Table 2: Hypothetical Comparative Reactivity of Aromatic Analogues

| Analogue (Substituent) | Expected Relative Rate of Carbonyl Reduction (krel) | Reasoning |

|---|---|---|

| 4-NO2 | Highest | Strong electron-withdrawing effect increases carbonyl electrophilicity. |

| 4-Cl | High | Inductive electron-withdrawing effect. |

| H | Baseline | Reference compound. |

| 4-OCH3 | Lowest | Strong electron-donating effect decreases carbonyl electrophilicity. |

The reactivity of the α-methylene protons (adjacent to the carbonyl) is also influenced by the aromatic ring. EWGs increase the acidity of these protons, facilitating enolate formation. openstax.org

Structure-Reactivity Relationships in Synthetic Transformations

Structure-reactivity relationships (SRRs) provide a quantitative understanding of how molecular structure influences reaction rates and equilibria. For the aromatic analogues of this compound, the Hammett equation is a powerful tool for correlating reaction rates with the electronic properties of the substituents. acs.org

The Hammett equation is given by: log(k/k0) = ρσ

Where:

k is the rate constant for the substituted reactant.

k0 is the rate constant for the unsubstituted (H) reactant.

σ is the substituent constant, which depends on the nature and position of the substituent.

ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting a buildup of negative charge (or reduction of positive charge) in the transition state. rsc.org For nucleophilic addition to the carbonyl group of the phenacyl analogues, a positive ρ value is expected. Kinetic studies on related phenacyl systems have confirmed such relationships. researchgate.netresearchgate.net

Table 3: Structure-Reactivity Relationship (Hammett Analysis) for a Hypothetical Reaction

| Substituent (X) | Hammett Constant (σp) | Expected log(kX/kH) | Predicted Reactivity Trend |

|---|---|---|---|

| -NO2 | +0.78 | Positive | Fastest |

| -Cl | +0.23 | Positive | Fast |

| -H | 0.00 | 0 | Baseline |

| -OCH3 | -0.27 | Negative | Slowest |

Conformational Analysis of this compound and its Derivatives

The molecule's flexibility allows it to adopt various conformations, with some being more stable than others due to a balance of steric and electronic interactions. imperial.ac.uk Studies on similar acyclic keto-sulfides and related structures provide insight into the likely conformational preferences. researchgate.netnih.gov The presence of heteroatoms like sulfur and oxygen can lead to specific stabilizing or destabilizing electrostatic interactions. researchgate.net

Computational modeling and spectroscopic analysis of analogous compounds suggest that the stability of different conformers depends on the interplay between electrostatic repulsion (e.g., between the carbonyl oxygen and the sulfur atom) and orbital delocalization effects. For instance, in related acetophenone derivatives, three stable conformations (c1, c2, c3) were identified, with their relative populations being sensitive to substituents on the phenyl ring. The most stable conformers tend to minimize steric hindrance and unfavorable dipole-dipole interactions. acs.org The gauche effect, particularly involving electronegative atoms, can also play a significant role in determining conformational preferences. researchgate.net

Table 4: Key Dihedral Angles and Potential Conformations

| Dihedral Angle | Description | Likely Low-Energy Conformations | Influencing Factors |

|---|---|---|---|

| O=C-C-S | Rotation around the bond alpha to the carbonyl | Gauche and Anti | Steric hindrance, Dipole-dipole interactions |

| C-S-C-C | Rotation around the thioether linkage | Gauche and Anti | Steric bulk of phenacyl vs. cyanoethyl groups |

Substituents on the phenyl ring can influence these preferences by altering the electronic character and steric bulk of the phenacyl moiety, thereby shifting the conformational equilibrium.

Applications of 2-phenacylsulfanylacetonitrile in Advanced Organic Synthesis

As a Versatile Building Block for Heterocyclic Scaffolds

The unique reactivity of the α-methylene group, activated by both the nitrile and phenacylthio groups, along with the capacity of the sulfur atom and the carbonyl group to engage in cyclization reactions, establishes 2-phenacylsulfanylacetonitrile as an outstanding precursor for a broad spectrum of heterocyclic systems.

Construction of Sulfur-Containing Heterocycles

The inclusion of a sulfur atom in the structure of this compound makes it a prime candidate for synthesizing various sulfur-containing heterocycles, with thiophenes being a notable example. nih.govsioc-journal.cnespublisher.com Research has shown that this compound can undergo cyclization with different reagents to produce highly substituted thiophene derivatives. nih.gov For example, it can react with α-haloketones or other electrophiles in the presence of a base, leading to the formation of the thiophene ring through a sequence of alkylation and intramolecular condensation.

A prominent method for thiophene synthesis is the Gewald reaction. pharmaguideline.comuobaghdad.edu.iq While this reaction traditionally involves an α-cyanoester, elemental sulfur, and a ketone or aldehyde, variations using substrates like this compound have been investigated. pharmaguideline.com The reaction of this compound with elemental sulfur and an active methylene compound in the presence of a base can result in the formation of aminothiophenes. pharmaguideline.com

Formation of Nitrogen-Containing Heterocycles

The nitrile group in this compound is a pivotal functional group for creating nitrogen-containing heterocycles. kit.edumdpi.comfrontiersin.org This group can act as an electrophile in cyclization reactions or be converted into other nitrogen-containing functionalities, such as amines or amides, which then undergo cyclization.

A significant application is in the synthesis of thiazole derivatives. kuey.net For instance, the reaction of this compound with thioamides can form 2,4-disubstituted thiazoles through a Hantzsch-type synthesis. kuey.netclockss.org In this process, the α-methylene group is halogenated, followed by condensation with the thioamide and subsequent cyclization. kuey.net

Furthermore, the nitrile group can be hydrolyzed to an amide, which can then be used to synthesize various nitrogen heterocycles. The resulting α-(phenacylthio)acetamide, for example, can act as a precursor for 1,4-thiazines. Reactions with dinucleophiles can also lead to more complex heterocyclic systems. For instance, reacting it with hydrazine or its derivatives can produce pyrazole or pyridazine derivatives, depending on the reaction pathway and specific reagents used. nih.gov

Role in Multi-Component Reaction (MCR) Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single step, are highly regarded for their efficiency and atom economy. mdpi.commdpi.comum.edu.mtslideshare.net this compound has been identified as a valuable component in various MCRs for synthesizing complex heterocyclic libraries. mdpi.com

Its ability to function as a "three-atom synthon" (S-C-C) or a "four-atom synthon" (N-C-C-S) makes it particularly useful. In a typical MCR, this compound can react with an aldehyde and another active methylene compound or a nitrogen-containing nucleophile, often with a catalyst, to produce highly substituted pyridines, pyrimidines, or other heterocyclic systems in a one-pot synthesis. mdpi.com

For instance, a one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and this compound with a basic catalyst can lead to highly functionalized pyridine derivatives. wikipedia.org This reaction involves a Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product |

| Aromatic Aldehyde | Malononitrile | This compound | Piperidine | Highly functionalized Pyridine |

| Aryl Glyoxal | This compound | Ammonium Acetate | Acetic Acid | Substituted Imidazole |

| Isothiocyanate | This compound | Alkyl Halide | Base | Dihydropyrimidine Derivative |

Precursor for the Synthesis of Complex Organic Architectures

In addition to its direct application in forming heterocyclic rings, this compound is a key starting material for synthesizing more intricate organic molecules, with uses in both total synthesis and diversity-oriented synthesis.

Intermediates in Total Synthesis Strategies

In total synthesis, which focuses on the complete chemical synthesis of complex natural products from simple starting materials, this compound can be used to introduce essential structural motifs. wikipedia.orgisef.net The functional groups within the molecule can be strategically manipulated to construct a larger molecular framework.

For example, the phenacyl group can serve as a masked carboxylic acid or be elaborated into other functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing points for further functionalization. The sulfide linkage can also be cleaved or oxidized to a sulfoxide or sulfone, adding to its synthetic versatility.

Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) focuses on creating structurally diverse small molecules for biological screening and drug discovery. scispace.comcam.ac.uknih.govnih.gov The ability of this compound to participate in various reactions and form a wide range of heterocyclic and acyclic structures makes it an excellent scaffold for DOS. scispace.com

Starting from this single compound, numerous structurally diverse molecules can be generated by varying the reaction partners and conditions. scispace.com For example, using different aldehydes, ketones, and other electrophiles in reactions with this compound allows for the rapid assembly of libraries of thiophenes, pyridines, and thiazoles with diverse substitution patterns. These resulting compounds can then be further functionalized, expanding the explored chemical space and enabling the efficient generation of compound libraries for high-throughput screening.

| Core Scaffold | Reaction Type | Reactant Class 1 | Reactant Class 2 | Resulting Library |

| This compound | MCR | Aldehydes | Active Methylene Compounds | Substituted Pyridines |

| This compound | Cyclocondensation | α-Haloketones | - | Substituted Thiophenes |

| This compound | Hantzsch-type Synthesis | Thioamides | - | Substituted Thiazoles |

Utility in the Development of New Catalytic Systems or Ligands

The simultaneous presence of a sulfur atom and a nitrile group in this compound offers potential coordination sites for transition metals, suggesting its plausible role as a bidentate or monodentate ligand in the formation of novel catalytic systems. Although specific catalytic complexes derived directly from this compound are not extensively documented in dedicated studies, its structural motifs are found in ligands known to be effective in various catalytic processes.

The sulfur atom can act as a soft donor, binding to soft transition metals, while the nitrile group can also coordinate to a metal center. This dual-coordination capability could lead to the formation of stable chelate rings with a metal, a desirable feature for many catalytic applications. The electronic properties of such a ligand, and consequently the reactivity of the resulting metal complex, could be fine-tuned by modifying the phenyl ring of the phenacyl group.

The potential of sulfur-containing ligands in catalysis is well-established, with applications ranging from cross-coupling reactions to hydrogenation. Similarly, nitrile-containing ligands have found use in various catalytic transformations. Therefore, it is conceivable that this compound could serve as a precursor for more complex ligands. For instance, the nitrile group could be hydrolyzed to an amide or reduced to an amine, providing a different set of donor atoms for metal coordination.

Table 1: Potential Catalytic Applications Based on Ligand Scaffolds Similar to this compound

| Catalytic Reaction | Metal Center | Potential Ligand Type Derived from Precursor | Plausible Reaction Conditions |

| Cross-Coupling Reactions | Palladium, Nickel | P,N or S,N-type ligands | Base, solvent (e.g., toluene, dioxane), elevated temperature |

| Asymmetric Hydrogenation | Rhodium, Iridium, Ruthenium | Chiral S,N-bidentate ligands | H₂ gas, chiral additives, specific solvents |

| Hydrosilylation | Platinum, Rhodium | Ligands with tunable steric and electronic properties | Silane reagent, catalyst loading in ppm to mol% |

This table presents hypothetical applications based on the known reactivity of similar ligand structures, as direct catalytic applications of this compound are not widely reported.

Contribution to the Expansion of Synthetic Methodologies

The primary contribution of this compound to organic synthesis lies in its role as a versatile building block for the construction of more complex molecules, particularly heterocyclic compounds. The combination of the activated methylene group (adjacent to the nitrile and sulfur), the carbonyl group, and the thioether linkage provides multiple reaction sites for a variety of chemical transformations.

One of the most significant potential applications is in the synthesis of thiophene and thiazole derivatives. These heterocyclic motifs are prevalent in pharmaceuticals and functional materials.

Synthesis of Thiophene Derivatives:

The Gewald aminothiophene synthesis is a well-known method for preparing 2-aminothiophenes. This reaction typically involves the condensation of an α-cyano ketone with an active methylene compound in the presence of sulfur and a base. While this compound itself is not a direct substrate for the classical Gewald reaction, its structural elements are relevant. For instance, the phenacyl moiety can be seen as a masked 1,2-dicarbonyl equivalent, and the α-cyano sulfide portion can participate in cyclization reactions. More direct routes to thiophenes could involve base-catalyzed intramolecular cyclization or condensation with other reagents.

Synthesis of Thiazole Derivatives:

The Hantzsch thiazole synthesis is a classical method for the preparation of thiazoles, which involves the reaction of an α-haloketone with a thioamide. This compound can serve as a precursor to key intermediates for thiazole synthesis. For example, it can be a source of the C2-S fragment in the thiazole ring. One plausible synthetic route involves the reaction of this compound with an amine to form a thioamide in situ, which could then undergo cyclization. Alternatively, it can react with a source of nitrogen and a cyclizing agent to form the thiazole ring. One source suggests that this compound can act as a precursor for thiazole derivatives through cyclization with thioamides. vulcanchem.com

Table 2: Potential Synthetic Transformations Utilizing this compound

| Reaction Type | Reagents and Conditions | Product Class | Significance |

| Thiophene Synthesis | Base (e.g., NaOEt), elemental sulfur | Substituted thiophenes | Access to key scaffolds in medicinal chemistry and material science. pharmaguideline.comnih.gov |

| Thiazole Synthesis | Thioamides, dehydrating agent | Substituted thiazoles | Important heterocycles with diverse biological activities. vulcanchem.comjpionline.org |

| Michael Addition | Michael acceptors (e.g., α,β-unsaturated ketones) | Functionalized nitriles | Formation of new C-C bonds and introduction of complexity. |

| Alkylation | Alkyl halides, base | α-Alkylated α-cyano sulfides | Further functionalization of the carbon backbone. |

This table outlines potential synthetic routes based on the reactivity of the functional groups present in this compound and related compounds.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2-Phenacylsulfanylacetonitrile in complex matrices?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (HPLC) is widely used, with mobile phases combining acetonitrile and aqueous buffers (e.g., 0.02 N sulfuric acid) for optimal separation. Prepare a standard solution by dissolving this compound in acetonitrile to ~1 mg/mL, then dilute to working concentrations (e.g., 0.1 mg/mL). Ensure degassing of mobile phases to avoid baseline noise and use a C18 column for retention .

- Critical Parameters :

| Parameter | Recommendation |

|---|---|

| Column | C18 (5 µm, 250 mm × 4.6 mm) |

| Mobile Phase | Acetonitrile:aqueous buffer (50:50 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220–260 nm |

Q. How should researchers design a synthesis protocol for this compound to ensure reproducibility?

- Methodological Answer : Optimize reaction conditions by varying temperature (60–80°C), solvent (acetonitrile or DMF), and catalyst (e.g., K₂CO₃). Monitor reaction progress via thin-layer chromatography (TLC) and purify crude products using recrystallization (ethanol/water) or column chromatography (silica gel, hexane:ethyl acetate gradient). Validate purity via melting point analysis and HPLC .

- Key Steps :

Equimolar reaction of phenacyl bromide with sulfanylacetonitrile.

Quench with ice-cold water to precipitate product.

Dry under vacuum and store desiccated to prevent hydrolysis.

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR, IR) during structural elucidation of this compound?

- Methodological Answer : Combine multiple spectroscopic techniques:

- ¹H/¹³C NMR : Compare chemical shifts with PubChem data for analogous compounds (e.g., 2-phenylsulfanylacetamide ). Use deuterated DMSO for solubility.

- IR Spectroscopy : Confirm nitrile (C≡N stretch ~2240 cm⁻¹) and ketone (C=O ~1700 cm⁻¹) functional groups.

- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and cross-validate experimental data .

Q. What methodological approaches are critical for assessing the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Stability Testing : Incubate samples at 25°C, 40°C, and 60°C in buffers (pH 2–9). Analyze degradation products via LC-MS at 0, 7, 14, and 30 days.

- Sample Preparation : Avoid foaming during dilution (use vortex mixing at low speed) and store aliquots at -20°C to minimize hydrolysis .

- Data Interpretation : Use Arrhenius kinetics to predict shelf life. A typical degradation profile might show:

| Condition | Half-Life (Days) |

|---|---|

| pH 7, 25°C | >90 |

| pH 2, 40°C | ~15 |

Q. How can researchers address low recovery rates during extraction of this compound from biological matrices?

- Methodological Answer :

- Extraction Optimization : Use solid-phase extraction (SPE) with C18 cartridges. Pre-condition with methanol and water, then elute with acetonitrile:acetic acid (95:5).

- Matrix Effects : Spike internal standards (e.g., deuterated analogs) to correct for ion suppression in LC-MS .

- Validation : Perform spike-and-recovery tests at three concentrations (e.g., 50, 100, 200 ng/mL) to assess accuracy (target: 85–115%).

Methodological Notes

- Cross-Contamination Mitigation : Use fresh pipette tips for each sample/reagent and seal plates during incubations to prevent evaporation .

- Data Contradictions : Replicate experiments (n=3) and apply statistical tests (e.g., ANOVA) to identify outliers. For spectral conflicts, consult crystallographic databases (e.g., Cambridge Structural Database) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.